molecular formula C8H10N2O3 B1216958 beta-(5-Hydroxy-2-pyridyl)alanine CAS No. 943-82-8

beta-(5-Hydroxy-2-pyridyl)alanine

Cat. No. B1216958
CAS RN: 943-82-8
M. Wt: 182.18 g/mol
InChI Key: YOZSEGPJAXTSFZ-UHFFFAOYSA-N
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Description

Beta-(5-Hydroxy-2-pyridyl)alanine, also known as 2-Aza-DL-tyrosine, is a unique amino acid . It has a molecular formula of C8H10N2O3 .


Synthesis Analysis

The synthesis of beta-(5-Hydroxy-2-pyridyl)alanine has been a subject of research. For instance, it has been isolated from actinomycetes . The structures of this compound were elucidated from the physico-chemical properties of these amino acids and derivatives, and supported by synthesis . There are also chemoenzymatic routes to enantiomerically pure 2-azatyrosine and 2-, 3- and 4-pyridylalanine derivatives .


Molecular Structure Analysis

The molecular structure of beta-(5-Hydroxy-2-pyridyl)alanine has been determined through various physico-chemical properties of these amino acids and derivatives . It has a molecular formula of C8H10N2O3 .


Chemical Reactions Analysis

The chemical reactions involving beta-(5-Hydroxy-2-pyridyl)alanine are complex and involve various processes. For instance, it has been shown that 2-pyridine organometallics are capricious coupling partners and 2-pyridyl boron reagents in particular are notorious for their instability and poor reactivity in Suzuki–Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

Beta-(5-Hydroxy-2-pyridyl)alanine has a boiling point of 489.9ºC at 760mmHg and a density of 1.411g/cm3 .

Scientific Research Applications

Chemical and Biological Properties

  • Isolation from Actinomycetes: Beta-(5-Hydroxy-2-pyridyl)alanine was isolated from actinomycetes along with L-β-(3-hydroxyureido)-alanine. These unusual amino acids were identified through their physico-chemical properties and derivatives, and synthesized for further study. Their antibacterial activities were observed to be antagonized by specific amino acids like L-tyrosine (Inouye et al., 1975).

Enzymatic Studies

  • Enzyme Catalysis in E. coli: L-Aspartate-alpha-decarboxylase, an enzyme catalyzing the production of beta-alanine in Escherichia coli, was purified and studied. The enzyme's properties, such as pH and temperature optima, Km for L-aspartate, and molecular weight, were characterized (Williamson & Brown, 1979).
  • Beta-Alanine Synthase Structure: The crystal structure of beta-alanine synthase from Drosophila melanogaster was determined. This enzyme is involved in the catabolism of nucleotide bases and catalyzes the hydrolysis of N-carbamyl-beta-alanine to beta-amino acids. The structure revealed a homooctameric assembly of the enzyme, which aids in understanding its catalytic mechanism (Lundgren et al., 2008).

Chemical Synthesis and Modification

  • Hantzsch Cyclocondensation for Functionalization: An improved method for synthesizing highly functionalized β-(2-pyridyl)- and β-(4-pyridyl)alanines and their derivatives was developed through Hantzsch-type cyclocondensation. This approach enabled the synthesis of enantiomerically pure heterocyclic α-amino acids, valuable for peptide coupling (Dondoni et al., 2004).
  • Synthesis of Beta-(3-pyridyl)-DL-alpha-alanine: An improved synthesis method for beta-(3-pyridyl)-DL-alpha-alanine hydrochloride was developed. This compound was used in synthesizing antagonists of the luteinizing hormone releasing hormone, highlighting its potential in pharmaceutical applications (Folkers et al., 1984).

Biochemical Applications

  • Taste Modulation by Maillard Reaction Chemistry: A study on Maillard-derived pyridinium betaines showed that these compounds could influence taste perception. One compound, identified as a potential bitter taste-suppressing molecule, was synthesized and found to reduce the bitterness of various bitter tastants, showcasing its potential application in food chemistry (Soldo & Hofmann, 2005).

Future Directions

The future directions of research on beta-(5-Hydroxy-2-pyridyl)alanine could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, it has been shown that beta-(5-Hydroxy-2-pyridyl)alanine has antibiotic properties and specifically inhibits growth of the NIH3T3 cells transformed by activated human c-Ha-ras , suggesting potential applications in medical and pharmaceutical fields.

properties

IUPAC Name

2-amino-3-(5-hydroxypyridin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c9-7(8(12)13)3-5-1-2-6(11)4-10-5/h1-2,4,7,11H,3,9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZSEGPJAXTSFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70915692
Record name 3-(5-Hydroxypyridin-2-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70915692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-(5-Hydroxy-2-pyridyl)alanine

CAS RN

943-82-8
Record name 2-Pyridinepropanoic acid, α-amino-5-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-(5-Hydroxy-2-pyridyl)alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(5-Hydroxypyridin-2-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70915692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
N Shindo-Okada, H Nagahara… - Nucleic acids …, 1988 - pubmed.ncbi.nlm.nih.gov
The antibiotic, L-beta-(5-hydroxy-2-pyridyl)-alanine specifically inhibits growth of the NIH3T3 cells transformed by activated human c-Ha-ras and induces formation of flat revertant cells The …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
J Fujita-Yoshigaki, S Yokoyama, N Shindo-Okada… - Oncogene, 1992 - europepmc.org
An antibiotic, azatyrosine [L-beta-(5-hydroxy-2-pyridyl) alanine], specifically converts ras-, raf-or c-erbB2 (neu)-transformed NIH3T3 cells to apparently normal phenotype. The reversion …
Number of citations: 16 europepmc.org
Y Monden, T Nakamura, K Kojiri… - Oncology …, 1996 - spandidos-publications.com
Azatyrosine [L-beta-(5-hydroxy-2-pyridyl) alanine] is known to convert ras-or raf-transformed NIH3T3 cells to a normal phenotype. We report herein that azatyrosine also inhibits the …
Number of citations: 7 www.spandidos-publications.com
CL Wang, O Lee, CF Huang, EIC LI, CM Teng… - Anticancer …, 2013 - ar.iiarjournals.org
Background: We previously reported on the design and synthesis of novel azatyrosinamide derivatives selective for ras-transformed NIH3T3 cells and with improved toxicity over …
Number of citations: 2 ar.iiarjournals.org
T Nomura, K Ryoyama, G Okada… - Japanese journal of …, 1992 - Wiley Online Library
The anti‐proliferative effect of azatyrosine, a newly discovered antibiotic from Streptomyces, was examined in Balb/c‐originated serum‐free mouse embryo (SFME) cells and …
Number of citations: 5 onlinelibrary.wiley.com
HUIPO WANG, MINF WU, CYU SHU, O Lee… - Journal of Food and …, 2000 - lawdata.com.tw
A large number of human prostate cancer cases has been proven to be genetically associated with ras-mutation. A series of α-azatyrosinamides prepared in this laboratory …
Number of citations: 4 lawdata.com.tw
MK Islam, A Rahman, MS Hossain… - … University Journal of …, 2011 - researchgate.net
The biological activities of Enterolobium saman Prain and Albizzia lebbek Benth, two species of Leguminosae family were investigated. The fruits of E. saman were extracted with …
Number of citations: 3 www.researchgate.net
Y Zhou, J Li, X Yang, Y Song, H Li - Bioengineered, 2021 - Taylor & Francis
Ovarian cancer (OC) is the most common and lethal gynecological cancer worldwide. Long non-coding RNAs (lncRNAs) and sponging microRNAs (miRNAs) serve as key regulators in …
Number of citations: 2 www.tandfonline.com
N Okada, S Nishimura - Gan to kagaku ryoho. Cancer & …, 1990 - pubmed.ncbi.nlm.nih.gov
[Characteristics of revertant cells induced from transformed cells by the treatment with an antibiotic, azatyrosine] [Characteristics of revertant cells induced from transformed cells by the …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
F Hamano-Takaku, T Iwama, S Saito-Yano… - Journal of Biological …, 2000 - Baltimore [etc.]
Number of citations: 0

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